molecular formula C7H12Cl2N4O B7971593 (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate

(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate

Cat. No.: B7971593
M. Wt: 239.10 g/mol
InChI Key: AMVMLNQZYMDKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate: is a chemical compound with significant potential in scientific research and various applications. This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrimidine core. This can be achieved through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic conditions[_{{{CITATION{{{_1{Functionalization of imidazo 1,2- - RSC Publishing. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the heterocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various derivatives of the imidazo[1,2-a]pyrimidine core, which may exhibit different biological activities and properties.

Scientific Research Applications

(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate: has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate: can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and thiazol-2-amines . While these compounds share structural similarities, they may exhibit different biological activities and properties due to variations in their molecular structures.

List of Similar Compounds

  • Imidazo[1,2-a]pyridines

  • Thiazol-2-amines

  • 1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride

  • 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride

This compound's unique structure and properties make it a valuable tool in scientific research and various applications. Its versatility and potential for modification further enhance its utility in different fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH.H2O/c8-4-6-5-11-3-1-2-9-7(11)10-6;;;/h1-3,5H,4,8H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVMLNQZYMDKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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